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Compound of Interest

Compound Name:
3-(6-Methylpiperidin-2-yl)azetidin-

3-ol

Cat. No.: B11916565 Get Quote

Executive Summary
This technical guide details the design, synthesis, and application of 2,6-disubstituted

piperidine azetidinol building blocks in medicinal chemistry. These scaffolds represent a

strategic fusion of two privileged pharmacophores: the sterically demanding, conformationally

locked 2,6-disubstituted piperidine and the polar, metabolically stable azetidin-3-ol.

The combination addresses critical challenges in modern drug discovery:

Conformational Control: The 2,6-substitution pattern on the piperidine ring (typically methyl

groups) creates a "molecular gate," locking the N-substituent into a specific axial or

equatorial orientation and shielding the nitrogen from metabolic N-dealkylation.

Physicochemical Optimization (Fsp³): The azetidin-3-ol moiety serves as a rigid, polar

isostere for N-isopropyl or N-cyclobutyl groups, lowering lipophilicity (LogD) while providing a

versatile hydroxyl handle for linker attachment (e.g., in PROTACs).

Part 1: Structural Rationale & Stereochemistry
The 2,6-Disubstituted Piperidine Core
The steric environment of the 2,6-disubstituted piperidine is the defining feature of this building

block. Unlike unsubstituted piperidines, the presence of groups at C2 and C6 introduces severe

A(1,3) strain, forcing substituents into specific conformations.
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Cis-2,6-Disubstitution (Meso or Chiral): The substituents typically adopt an equatorial-

equatorial orientation in the chair conformation. This forces the N-substituent (the azetidinol)

into an axial position to avoid A(1,3) strain, or locks the ring flip.

Trans-2,6-Disubstitution: One substituent is axial and the other equatorial. This creates a

twisted boat or distorted chair conformation, often used to induce specific vector projections

in receptor binding pockets.

The Azetidin-3-ol Appendage
The azetidin-3-ol unit is attached to the piperidine nitrogen (creating a tertiary amine) or acts as

a spiro-fused component. As an N-substituent, it offers:

Reduced Basicity: The strained 4-membered ring lowers the pKa of the tertiary amine

compared to acyclic analogs, potentially improving oral bioavailability and CNS penetration.

Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (CYP450) than

larger rings like pyrrolidine or piperidine.

Part 2: Synthetic Methodologies
The synthesis of these complex building blocks requires a convergent approach:

stereoselective formation of the piperidine core followed by coupling to the azetidinol moiety.

Route A: Stereoselective Synthesis of the 2,6-Piperidine
Core
The most robust industrial route involves the hydrogenation of 2,6-disubstituted pyridines.

Protocol: Cis-Selective Hydrogenation

Substrate: 2,6-Lutidine (2,6-dimethylpyridine) or 2,6-disubstituted pyridine derivatives.

Catalyst: 5% Rh/C or PtO₂ (Nishimura’s catalyst).

Conditions: 50–60 psi H₂, AcOH (solvent), RT, 12–24 h.

Outcome: Exclusively yields the cis-2,6-isomer due to catalyst face adsorption.
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Resolution: If chiral non-racemic material is required, enzymatic resolution (e.g., Candida

antarctica Lipase B) or chiral HPLC is employed post-reduction.

Route B: Coupling the Azetidinol Moiety
Direct alkylation of 2,6-disubstituted piperidines is notoriously difficult due to steric hindrance

flanking the nitrogen. Reductive amination is the superior, self-validating protocol.

Protocol: Reductive Amination Coupling

Reagents:cis-2,6-Dimethylpiperidine (1.0 eq), 1-Boc-3-azetidinone (1.2 eq), NaBH(OAc)₃

(1.5 eq), AcOH (cat.), DCE (solvent).

Procedure:

Mix amine and ketone in DCE with catalytic AcOH. Stir 1h to form the iminium species

(equilibrium is slow due to sterics).

Add NaBH(OAc)₃ in portions. Stir 16–24h at RT.

Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in dioxane to remove the

Boc group (if the azetidinol nitrogen is the linkage point, this step varies).

Note: For N-(azetidin-3-yl)-2,6-dimethylpiperidine, the ketone is 1-Boc-3-azetidinone. The

product is a tertiary amine.

Hydroxyl Deprotection (if O-protected): If the 3-OH was protected (e.g., TBS), remove with

TBAF.

Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis of the 1-(Azetidin-3-yl)-2,6-

dimethylpiperidine building block.
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Caption: Convergent synthesis of the N-(azetidin-3-yl)-2,6-dimethylpiperidine scaffold via

stereoselective hydrogenation and reductive amination.

Part 3: Data & Specifications
Physicochemical Profile
The incorporation of the azetidin-3-ol moiety significantly alters the properties of the piperidine

core.

Property
2,6-
Dimethylpiperi
dine (Base)

N-Isopropyl
Analog

N-(Azetidin-3-

yl) Analog
Impact

LogP ~1.8 ~2.5 ~0.9 - 1.2

Significantly

lowers

lipophilicity.

tPSA 12 Å² 12 Å² 32 - 45 Å²

Increases polar

surface area

(hydroxyl +

amine).

pKa (Conj. Acid) ~11.0 ~10.5 ~8.5 - 9.0

Lowers basicity,

reducing

lysosomal

trapping.

Metabolic

Stability
Moderate

Low (N-

dealkylation)
High

Azetidine ring

resists oxidative

opening.
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Key Commercial Building Blocks
Researchers should look for these specific CAS registry numbers for validated starting

materials.

Compound Name CAS Number Stereochemistry Application

1-(Azetidin-3-yl)-2,6-

dimethylpiperidine
752180-92-0 cis-2,6

Standard

linker/scaffold.

Azetidin-3-ol HCl 18621-18-6 Achiral
Precursor for

coupling.

(2R,6S)-2,6-

Dimethylpiperidine
766-17-6 cis (meso) Core synthesis.

Part 4: Applications in Drug Discovery[1][2][3]
PROTAC Linker Design
The 2,6-disubstituted piperidine azetidinol is an ideal "exit vector" for PROTACs (Proteolysis

Targeting Chimeras).

Mechanism: The piperidine nitrogen binds to the E3 ligase ligand (e.g., Cereblon binders like

Pomalidomide often use piperidine-like motifs) or the Warhead.

Linker Attachment: The 3-hydroxyl group on the azetidine serves as a specific attachment

point for the linker chain (PEG/Alkyl). This rigidifies the exit vector, improving the ternary

complex stability (Cooperativity,

).

GPCR Ligands (Bioisosterism)
In GPCR programs (e.g., Ghrelin, MCHr1), replacing a flexible diethyl-amine or N-cyclopentyl

group with the N-azetidinyl-2,6-piperidine motif often results in:

Potency Maintenance: The 2,6-methyls mimic the steric bulk of larger alkyl chains.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11916565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Boost: The azetidinol hydroxyl interacts with solvent water, improving

thermodynamic solubility without disrupting the hydrophobic binding of the piperidine

methyls.

Part 5: Experimental Protocol (Self-Validating)
Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,6-dimethylpiperidine

Preparation: In a 100 mL round-bottom flask, dissolve cis-2,6-dimethylpiperidine (1.13 g,

10.0 mmol) and 1-Boc-3-azetidinone (2.05 g, 12.0 mmol) in 1,2-dichloroethane (DCE, 40

mL).

Activation: Add Glacial Acetic Acid (0.6 mL, 10.0 mmol). Stir at room temperature for 60

minutes. Checkpoint: The solution may turn slightly yellow; this indicates iminium formation.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0

mmol) in three portions over 15 minutes.

Reaction: Allow to warm to RT and stir for 16 hours. Validation: Monitor by LCMS. The peak

for the ketone (MW 171) should disappear, and the product mass (M+H = 269.2) should

appear.[1]

Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (SiO₂, 0-10% MeOH in DCM).

Yield: Expect 2.1–2.4 g (78–89%) of a colorless oil/solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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